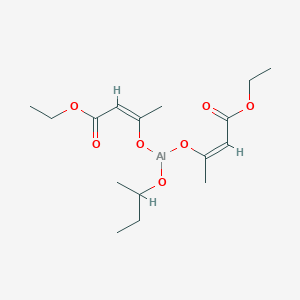

Aluminum s-butoxide bis(ethylacetoacetate)

Description

Significance in Advanced Materials Synthesis

The primary significance of Aluminum s-butoxide bis(ethylacetoacetate) lies in its role as a specialized molecular precursor for the synthesis of advanced aluminum-containing materials, particularly alumina (B75360) (Al₂O₃) ceramics, thin films, and catalysts. cymitquimica.comutwente.nl The modification of aluminum sec-butoxide (B8327801) with chelating agents like ethylacetoacetate is a key strategy in sol-gel processing. uni-saarland.deresearchgate.net Unmodified aluminum alkoxides tend to undergo rapid and uncontrolled hydrolysis in the presence of water, leading to the undesirable precipitation of gelatinous aluminum hydroxides. uni-saarland.deresearchgate.net

The chelation of the aluminum center with ethylacetoacetate ligands slows down the precursor's reactivity towards water. researchgate.net This controlled hydrolysis and condensation process prevents precipitation and facilitates the formation of stable, transparent alumina sols with nanosized particles, typically in the range of 1 to 15 nanometers. uni-saarland.deresearchgate.net The ability to create these homogeneous gels is critical for fabricating advanced materials with specific, controlled microstructures. uni-saarland.de For instance, this precursor is used to create alumina coatings and can be employed in the synthesis of multicomponent ceramics. uni-saarland.deresearchgate.net Materials derived from this precursor, such as alumina nanofibers, have been shown to exhibit high surface area and acidity, which are crucial properties for catalytic applications. utwente.nl

Overview of Chelate-Modified Aluminum Alkoxides in Chemical Research

In the broader context of chemical research, chelate-modified aluminum alkoxides represent an important class of compounds for materials science. The chemical modification of metal alkoxides with chelating agents has gained increasing interest because it drastically improves their processing properties. uni-saarland.de Ligands such as β-diketones (e.g., acetylacetone) and β-ketoesters (e.g., ethylacetoacetate) are commonly used to form new molecular precursors with tailored reactivity. uni-saarland.deresearchgate.net

This modification strategy is not unique to aluminum but is a widely applied principle for other metal alkoxides, such as those of titanium and zirconium. uni-saarland.de The stability of the chelate bond influences the hydrolysis and condensation rates, which in turn determines the particle size and structure of the resulting oxide material. uni-saarland.deuni-saarland.de Research has shown that the type of chelating agent and the molar ratio of the agent to the alkoxide are critical parameters that control the final properties of the material. uni-saarland.de For example, ethylacetoacetate generally leads to smaller particle sizes in alumina sols compared to acetylacetone. uni-saarland.de This level of control allows for the "tailor-making" of alumina materials and other complex oxides with specific functionalities for applications ranging from catalysis to protective coatings and electronic components. researchgate.nettib-chemicals.com

Properties

Molecular Formula |

C16H27AlO7 |

|---|---|

Molecular Weight |

358.36 g/mol |

IUPAC Name |

ethyl (Z)-3-[butan-2-yloxy-[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]oxyalumanyl]oxybut-2-enoate |

InChI |

InChI=1S/2C6H10O3.C4H9O.Al/c2*1-3-9-6(8)4-5(2)7;1-3-4(2)5;/h2*4,7H,3H2,1-2H3;4H,3H2,1-2H3;/q;;-1;+3/p-2/b2*5-4-;; |

InChI Key |

XOPZOFQVTHIZKA-WSTITRFPSA-L |

Isomeric SMILES |

CCC(O[Al](O/C(=C\C(=O)OCC)/C)O/C(=C\C(=O)OCC)/C)C |

Canonical SMILES |

CCC(C)O[Al](OC(=CC(=O)OCC)C)OC(=CC(=O)OCC)C |

Origin of Product |

United States |

Synthetic Methodologies for Aluminum S Butoxide Bis Ethylacetoacetate

Established Synthetic Pathways for Organoaluminum Alkoxides

Organoaluminum alkoxides are the foundational precursors for creating more complex structures like Aluminum s-butoxide bis(ethylacetoacetate). The synthesis of these alkoxides can be approached through several established methods.

Industrially, simple aluminum alkyls, which can be converted to alkoxides, are often prepared in a two-step process. This begins with the alkylation of aluminum powder using an alkyl halide. The resulting organoaluminum halide, such as a sesquichloride, is then reduced to yield the triorganoaluminum compound. wikipedia.org

A more direct route to aluminum alkoxides involves the reaction of a trialkylaluminum compound with an appropriate alcohol. This reaction proceeds via the cleavage of the Al-C bond by the alcohol's hydroxyl group, leading to the formation of an Al-O bond and the release of an alkane. The general form of this reaction is:

AlR₃ + nR'OH → R₃₋ₙAl(OR')ₙ + nRH

For the synthesis of the parent compound, aluminum sec-butoxide (B8327801) (ASB), metallic aluminum is reacted directly with sec-butyl alcohol. This reaction often requires a catalyst, such as mercuric iodide, and proceeds over an extended period. researchgate.net The resulting high-purity aluminum sec-butoxide serves as the immediate precursor for the target compound. researchgate.net

Ligand Exchange Reactions in Aluminum Complex Synthesis

The primary method for synthesizing Aluminum s-butoxide bis(ethylacetoacetate) is through a ligand exchange reaction. This involves modifying the parent aluminum alkoxide, aluminum sec-butoxide (Al(OBuˢ)₃), with a chelating ligand, in this case, ethyl acetoacetate (B1235776) (EAA). researchgate.nettandfonline.com

Ethyl acetoacetate is a β-ketoester that exhibits keto-enol tautomerism. In its enolic form, the molecule possesses a reactive hydroxyl group and a nearby carbonyl group, allowing it to act as a bidentate, monocharged ligand. This enolate form can substitute one of the s-butoxy groups on the aluminum center, forming a stable six-membered chelate ring.

The reaction can be generalized as: Al(OBuˢ)₃ + 2 CH₃COCH₂COOC₂H₅ → Al(OBuˢ)(CH₃COCHCOOC₂H₅)₂ + 2 s-BuOH

This modification is crucial as it reduces the precursor's high reactivity towards water. Unmodified aluminum sec-butoxide typically precipitates uncontrollably upon hydrolysis, but the chelated compound forms stable, transparent gels, making it a more suitable precursor for sol-gel synthesis of alumina-containing materials. researchgate.net The ethylacetoacetate ligands are less susceptible to hydrolysis than the butoxy groups, which allows for greater control over condensation and network formation. researchgate.net

Optimization of Reaction Parameters for Yield and Purity

The yield and purity of Aluminum s-butoxide bis(ethylacetoacetate) are highly dependent on the precise control of reaction parameters, most notably the molar ratio of the reactants. The stoichiometry between ethyl acetoacetate (EAA) and aluminum sec-butoxide (ASB) directly influences the degree of substitution and the nature of the final product.

Detailed multinuclear NMR spectroscopy studies have shown that the reaction between ASB and EAA results in a complex mixture of species, with the distribution being highly sensitive to the EAA/ASB molar ratio. core.ac.uk As the ratio of EAA to ASB is increased, the s-butoxy groups are progressively replaced by EAA ligands.

A systematic study revealed the formation of several distinct oligomeric and monomeric species at different reactant ratios: core.ac.uk

| EAA/ASB Molar Ratio | Predominant Species Identified | Aluminum Coordination |

| 0.5 | Monochelated trimer: Al₃(OⁿBu)₈(EAA) | Tetra-, Penta-, Hexa-coordinated |

| 1.0 | Bis-chelated dimer: Al₂(OⁿBu)₄(EAA)₂ | Penta-coordinated |

| 1.5 | Tris-chelated dimer: Al₂(OⁿBu)₃(EAA)₃ | Penta-, Hexa-coordinated |

| 2.0 | Tetra-chelated dimer: Al₂(OⁿBu)₂(EAA)₄ | Hexa-coordinated |

| >2.5 | Tris-chelated monomer: Al(EAA)₃ | Hexa-coordinated |

This interactive table summarizes the complexation products formed at various molar ratios of ethyl acetoacetate (EAA) to aluminum sec-butoxide (ASB), as identified by NMR analysis. core.ac.uk

To achieve a high yield of the desired bis(ethylacetoacetate) species, the molar ratio must be carefully controlled around 2.0. Ratios below this will result in undersubstituted products, while ratios significantly above it will lead to the formation of the tris-chelated monomer, Al(EAA)₃. core.ac.uk Purity is therefore a function of precise stoichiometric control, followed by purification steps like vacuum distillation to remove any remaining volatile starting materials or byproducts. bibliotekanauki.pl

Other critical parameters to optimize include:

Temperature: Chelation reactions are often exothermic. Temperature control is necessary to prevent side reactions and ensure consistent product formation. The reaction is typically performed at room temperature. tandfonline.com

Solvent: The choice of solvent can influence the equilibrium of the species in solution. Studies have shown that in coordinating solvents like ethanol (B145695), the aluminum complex can undergo further exchange reactions with the solvent itself. researchgate.net Non-coordinating solvents like chloroform (B151607) (CDCl₃) are often used for analytical characterization to preserve the integrity of the synthesized complexes. researchgate.net

Reaction Time: Sufficient time must be allowed for the ligand exchange to reach equilibrium.

Scale-Up Considerations in Preparative Chemistry

Transitioning the synthesis of Aluminum s-butoxide bis(ethylacetoacetate) from a laboratory setting to a larger, industrial scale introduces several critical challenges that must be addressed to ensure safety, consistency, and efficiency. catsci.com

Key scale-up considerations include:

Heat Management: The ligand exchange reaction is exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. catsci.com This can lead to a rapid temperature increase, potentially causing side reactions or a runaway reaction. A robust cooling system and controlled, gradual addition of the ethyl acetoacetate are essential for managing the reaction exotherm. mt.com

Moisture Exclusion: Aluminum alkoxides and their chelated derivatives are highly sensitive to moisture, which causes irreversible hydrolysis. gelest.com The entire production process, including storage of raw materials, the reaction itself, and packaging of the final product, must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon). This requires specialized, sealed reactor systems and stringent operational protocols.

Mixing and Mass Transfer: As the reaction proceeds, the viscosity of the solution may change due to the formation of various oligomeric species. core.ac.uk Ensuring efficient mixing in a large reactor is crucial for maintaining thermal homogeneity and ensuring all reactants are brought into contact to achieve the desired degree of substitution uniformly. The design of the agitator and baffling within the reactor is critical. mt.com

Raw Material Purity and Handling: The purity of the starting aluminum sec-butoxide is paramount. Impurities can affect the reaction kinetics and the quality of the final product. Both liquid reactants must be handled with care, using appropriate personal protective equipment and closed-transfer systems to avoid exposure and contamination. gelest.com

Process Control and Monitoring: Implementing in-situ monitoring techniques can provide real-time control over the reaction. While complex for organometallic synthesis, process analytical technology (PAT) could potentially track the extent of the reaction and ensure the correct product distribution is achieved before quenching or purification, leading to better batch-to-batch consistency. mt.com

Coordination Chemistry and Structural Aspects of Aluminum S Butoxide Bis Ethylacetoacetate

Investigation of Aluminum Coordination Environment

In Aluminum s-butoxide bis(ethylacetoacetate), the aluminum atom is in a +3 oxidation state. The coordination environment of the aluminum center is not fixed and can vary depending on the stoichiometry and the surrounding conditions. Research has shown that the aluminum atom can adopt coordination numbers of four, five, or six. This variability is a result of the flexible bonding capabilities of the aluminum atom and the nature of the ligands attached.

Role of the Ethylacetoacetate Ligand in Complex Stabilization

The ethylacetoacetate ligand is instrumental in the stabilization of the aluminum s-butoxide complex. As a β-ketoester, it exists in a keto-enol tautomeric equilibrium. In the presence of the aluminum alkoxide, the enol form predominates, and upon deprotonation, it acts as a bidentate chelating agent. This chelation effect significantly enhances the thermodynamic stability of the complex compared to the parent aluminum alkoxide.

The formation of a six-membered chelate ring involving the aluminum atom and the two oxygen atoms of the ethylacetoacetate ligand is a key stabilizing feature. This chelation reduces the electrophilicity of the aluminum center and sterically hinders the approach of other molecules, such as water. Consequently, the presence of the ethylacetoacetate ligands significantly slows down the rate of hydrolysis of the aluminum alkoxide. This controlled reactivity is a critical advantage in applications such as sol-gel processes, where the slower kinetics prevent rapid, uncontrolled precipitation of aluminum hydroxides.

Spectroscopic Elucidation of Molecular Structure

The molecular structure of Aluminum s-butoxide bis(ethylacetoacetate) has been extensively studied using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy have been particularly insightful in determining the bonding and structural features of this complex.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Multinuclear NMR spectroscopy is a powerful tool for characterizing the structure of Aluminum s-butoxide bis(ethylacetoacetate) in solution. 1H, 13C, and 27Al NMR studies provide detailed information about the different chemical environments of the atoms within the complex.

1H and 13C NMR Spectroscopy: The 1H and 13C NMR spectra reveal characteristic signals for the s-butoxide and ethylacetoacetate ligands. The signals for the ethylacetoacetate ligand are particularly informative, with distinct resonances for the methyl, methylene, and methine protons and carbons. The chemical shifts of these nuclei can provide insights into the coordination of the ligand to the aluminum center. For instance, the methyne proton of the chelated ethylacetoacetate typically appears in the range of 4.8–5.1 ppm.

| Assignment | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

| Ethylacetoacetate (EAA) - CH | 4.8 - 5.1 | ~85 |

| Ethylacetoacetate (EAA) - CH3 (acetyl) | 1.7 - 2.0 | - |

| Ethylacetoacetate (EAA) - CH2 (ethyl) | - | ~59 |

| Ethylacetoacetate (EAA) - CH3 (ethyl) | - | ~14 |

| Ethylacetoacetate (EAA) - C=O (acetyl) | - | ~187 |

| Ethylacetoacetate (EAA) - C=O (ester) | - | ~173 |

| s-Butoxide (OBus) - CH | - | ~67-68 |

| s-Butoxide (OBus) - CH2 | - | ~33-34 |

| s-Butoxide (OBus) - CH3 (terminal) | - | ~9.5-10.8 |

| s-Butoxide (OBus) - CH3 (internal) | - | ~20.3-22.2 |

Note: The chemical shifts are approximate and can vary depending on the solvent and the specific oligomeric species present.

27Al NMR Spectroscopy: 27Al NMR is highly sensitive to the coordination environment of the aluminum nucleus. The chemical shift of the 27Al signal directly correlates with the coordination number of the aluminum atom. This allows for the identification of four-, five-, and six-coordinate aluminum species in solution.

| Aluminum Coordination Number | 27Al Chemical Shift Range (ppm) |

| Four-coordinate (Tetrahedral) | 60 - 80 |

| Five-coordinate (Trigonal bipyramidal/Square pyramidal) | 30 - 40 |

| Six-coordinate (Octahedral) | 0 - 10 |

Vibrational Spectroscopy for Ligand Bonding Analysis

Infrared (IR) and Raman spectroscopy are valuable techniques for probing the bonding between the ethylacetoacetate ligand and the aluminum center. The vibrational frequencies of the carbonyl (C=O) and C=C bonds in the ethylacetoacetate ligand are particularly sensitive to coordination.

Upon chelation to the aluminum atom, the C=O stretching frequencies of the acetyl and ethoxycarbonyl groups shift to lower wavenumbers compared to the free ligand. This red shift is indicative of a weakening of the C=O bonds due to the coordination of the oxygen atoms to the aluminum. Concurrently, the C=C stretching vibration of the enolate form of the ligand is also observed, confirming the bidentate chelation.

| Vibrational Mode | Approximate Wavenumber (cm-1) | Assignment |

| ν(C=O) | 1600 - 1630 | Coordinated acetyl C=O stretch |

| ν(C=O) | 1520 - 1540 | Coordinated ester C=O stretch |

| ν(C=C) | ~1500 | C=C stretch of the chelate ring |

| ν(Al-O) | 450 - 700 | Aluminum-oxygen stretching |

Note: The exact positions of the bands can vary based on the physical state of the sample and the specific structure.

Solution State Behavior and Aggregation Phenomena

In solution, Aluminum s-butoxide bis(ethylacetoacetate) does not typically exist as a simple monomeric species. Instead, it exhibits a tendency to form oligomers through bridging alkoxide groups. This aggregation is a common feature of metal alkoxides and is driven by the tendency of the metal center to achieve a higher coordination number.

The degree of oligomerization and the specific structures of the oligomers are influenced by several factors, including the concentration of the complex, the nature of the solvent, and the molar ratio of the ethylacetoacetate ligand to the aluminum alkoxide precursor. Multinuclear NMR studies have identified the presence of various species in equilibrium, including monomers, dimers, and trimers. For example, species such as the bis-chelated dimer, [Al2(OBus)4(etac)2], and the mono-chelated trimer, [Al3(OBus)8(etac)], have been proposed.

The dynamic equilibrium between these different oligomeric species is a key aspect of the solution chemistry of this compound. The presence of the bulky ethylacetoacetate ligands can, to some extent, sterically hinder extensive oligomerization compared to the parent aluminum s-butoxide. The equilibrium can also be influenced by the solvent, with coordinating solvents potentially breaking up oligomeric structures by coordinating to the aluminum centers.

Reactivity and Reaction Mechanisms of Aluminum S Butoxide Bis Ethylacetoacetate

Hydrolytic Stability and Controlled Hydrolysis Mechanisms

Aluminum s-butoxide bis(ethylacetoacetate) demonstrates significantly altered hydrolytic stability compared to its parent alkoxide, aluminum sec-butoxide (B8327801). Unmodified aluminum alkoxides are known for their high reactivity with water, which often leads to uncontrolled hydrolysis and precipitation of aluminum hydroxide (B78521). researchgate.netceramic-science.com The introduction of ethylacetoacetate (Eaa) as a chelating ligand is a key strategy to moderate this reactivity. researchgate.net

The general mechanism proceeds via a nucleophilic substitution where water molecules attack the aluminum center. The presence of the sterically bulky and electronically stabilizing ethylacetoacetate ligand disfavors this attack. The hydrolysis process can be represented by the following simplified reaction, which is then followed by condensation:

Al(OsBu)2(etac) + H2O → Al(OsBu)(OH)(etac) + s-BuOH

This initial hydrolysis step is significantly slower than for the unchelated Al(OsBu)3. The stability of the ligand on the metal center is a crucial factor, and for related butoxide complexes, the hydrolytic stability of the ligands has been observed to decrease in the order of Al > Zr > Ti. researchgate.net

Condensation Reactions in Sol-Gel Processing

The controlled hydrolysis of Aluminum s-butoxide bis(ethylacetoacetate) is fundamental to its application in sol-gel processing for the synthesis of alumina-containing materials. researchgate.net Following the initial hydrolysis step where hydroxyl groups are formed, condensation reactions occur, leading to the formation of Al-O-Al bridges and the gradual development of a three-dimensional oxide network, which constitutes the gel.

There are two primary condensation mechanisms:

Alcoxolation: An alkoxide group reacts with a hydroxyl group, eliminating an alcohol molecule. (etac)(OsBu)Al-OH + HO-Al(OsBu)(etac) → (etac)(OsBu)Al-O-Al(OsBu)(etac) + H2O

Oxolation: Two hydroxyl groups react, eliminating a water molecule. (etac)(OsBu)Al-OH + HO-Al(OH)(etac) → (etac)(OsBu)Al-O-Al(OH)(etac) + H2O

Mechanisms of Crosslinking Reactions in Polymer Systems

Aluminum s-butoxide bis(ethylacetoacetate) can act as a crosslinking agent in polymer systems, particularly in the formation of inorganic-organic hybrid materials. The crosslinking mechanism is predicated on the reactivity of the remaining functional groups on the aluminum complex with complementary functional groups on organic polymer chains.

The primary mechanisms for crosslinking involve the condensation reactions described previously (alcoxolation and oxolation). When the aluminum complex is incorporated into a polymer matrix containing hydroxyl, carboxyl, or other reactive groups, the aluminum center can form covalent Al-O-C bonds with the polymer chains.

Reaction with Hydroxyl Groups: The s-butoxide or hydroxyl groups on the hydrolyzed aluminum complex can react with hydroxyl groups on a polymer (e.g., polyvinyl alcohol), eliminating s-butanol or water and forming a stable Al-O-Polymer linkage.

Ligand-Based Crosslinking: While the primary role of the ethylacetoacetate ligand is to control hydrolysis, in certain systems, particularly those involving further chemical modification of the ligand itself to contain polymerizable groups, it could participate in organic polymerization reactions, creating a secondary organic network interpenetrating the inorganic one.

The chelation of the aluminum alkoxide modifies the degree of condensation, which is crucial for integrating the inorganic species into a polymer matrix. This controlled reactivity ensures a more homogeneous distribution of the crosslinking agent and prevents localized, brittle, silica-like domains within the organic polymer, leading to hybrid materials with enhanced thermal and mechanical properties.

Ligand Exchange Dynamics and Pathways

The coordination environment of the aluminum atom in Aluminum s-butoxide bis(ethylacetoacetate) is dynamic and subject to ligand exchange reactions, which influence the precursor's reactivity. In solution, the compound does not exist as a single species but rather as an equilibrium of several oligomeric forms. researchgate.net 27Al NMR spectroscopy has been a critical tool in identifying these species, revealing that the aluminum atoms can exist in tetra-, penta-, and hexa-coordinated states. researchgate.net

A significant ligand exchange pathway occurs when the compound is dissolved in a coordinating solvent like ethanol (B145695). 13C NMR studies have shown that the solvent molecules can displace the s-butoxide or even the ethylacetoacetate ligands, altering the equilibrium of the species present. researchgate.net This exchange strongly influences the subsequent hydrolysis and condensation reactions, with a noted preference for the formation of pentacoordinated aluminum sites in ethanol solution. researchgate.net

Furthermore, ligand disproportionation can occur in solution, where molecules redistribute ligands to form different complexes. For instance, two molecules of Al(OR)2L could rearrange to form Al(OR)L2 and Al(OR)3. Research on various aluminum alkoxide and β-diketone combinations has identified several complex oligomeric products resulting from these exchange and complexation reactions, including bis-, tris-, and tetra-chelated dimers and mono-chelated trimers. core.ac.uk The specific species formed are highly dependent on the molar ratio of ethylacetoacetate to aluminum sec-butoxide (Eaa/Asb). core.ac.ukresearchgate.net As this ratio increases, the coordination of the aluminum atom shifts towards a more stable hexa-coordinated state. core.ac.ukresearchgate.net

| Eaa/Asb Ratio | Predominant Aluminum Coordination | Observed Species |

|---|---|---|

| Low (e.g., 0.5) | Mix of Tetra-, Penta-, and Hexa-coordinated Al | Mono-chelated trimers, Bis-chelated dimers |

| Intermediate (e.g., 1.0-2.0) | Increasing proportion of Hexa-coordinated Al | Tris- and Tetra-chelated dimers |

| High (> 2.5) | Solely Hexa-coordinated Al | Tris-chelated monomers (Al(EAA)3) |

Thermolytic Decomposition Processes and Their Products

The thermal decomposition of Aluminum s-butoxide bis(ethylacetoacetate) and the gels derived from it is a multi-stage process leading to the formation of aluminum oxide. The decomposition pathway and the final alumina (B75360) phase are highly dependent on the initial ratio of ethylacetoacetate to aluminum sec-butoxide (Eaa/Asb), which dictates the gel's structure. researchgate.net

Upon heating, the compound decomposes slowly, liberating volatile organic components. gelest.com The initial mass loss, often occurring below 300°C, corresponds to the release of physically adsorbed solvent and the decomposition of the organic ligands (s-butoxide and ethylacetoacetate). This process can produce s-butanol, organic acid vapors, and aluminum oxide fumes. gelest.com

Thermogravimetric and differential thermal analysis (TGA/DTA) studies on gels prepared from this precursor show that the crystallization of alumina phases occurs at higher temperatures. researchgate.net

γ-Al2O3 Formation: The crystallization of the metastable gamma-alumina (γ-Al2O3) phase typically occurs in a broad temperature range between 600°C and 1000°C. researchgate.net

α-Al2O3 Formation: The transformation to the stable alpha-alumina (α-Al2O3) phase happens at higher temperatures. This transition is significantly influenced by the initial Eaa/Asb ratio. Gels with a high Eaa/Asb ratio, which are predominantly chelated and more ordered, exhibit a complete transition to α-Al2O3 at 1200°C. In contrast, samples with a low Eaa/Asb ratio, which are more amorphous, show only a partial transformation at the same temperature. researchgate.netresearchgate.net

| Temperature Range | Process | Products |

|---|---|---|

| < 300°C | Decomposition of organic ligands | s-Butanol, Organic acid vapors, Aluminum oxide fumes |

| 600 - 1000°C | Crystallization of metastable alumina | γ-Al2O3 |

| > 1000 - 1200°C | Phase transformation to stable alumina | α-Al2O3 (transformation completeness depends on Eaa/Asb ratio) |

Applications in Materials Science and Engineering

Precursor Role in Metal Oxide Composite Synthesis

The compound is a key ingredient in the sol-gel synthesis of metal oxide composites. The sol-gel process involves the transition of a solution (sol) into a solid gelatinous network (gel), which can then be converted into a dense ceramic or a porous oxide material through heat treatment. The presence of the ethylacetoacetate ligand is crucial for moderating the reactivity of the aluminum precursor, a critical factor for achieving homogeneity in the final material.

Zirconium dioxide-toughened alumina (B75360) (ZTA) is a high-performance ceramic composite known for its exceptional strength and toughness. The sol-gel method is a common route for synthesizing ZTA powders with a uniform distribution of the zirconia and alumina phases. In this process, precursors such as aluminum tri-sec-butoxide and zirconium n-propoxide are typically used. google.com

While specific literature detailing the use of Aluminum s-butoxide bis(ethylacetoacetate) for ZTA is not widely available, its application is a logical and scientifically sound extension of established sol-gel principles. Aluminum alkoxides are known to be highly reactive towards water, which can lead to uncontrolled, rapid precipitation of aluminum hydroxide (B78521) rather than the formation of a homogeneous gel. google.com This issue is magnified in multi-component systems, where differential hydrolysis rates can cause phase segregation. By chelating the aluminum s-butoxide with ethylacetoacetate, the hydrolysis rate is significantly reduced, allowing it to better match the reactivity of the zirconium precursor. This controlled reactivity is essential for preventing the premature precipitation of one component and ensuring a uniform, nano-scale mixing of the aluminum and zirconium oxide precursors, which is fundamental to the superior mechanical properties of the final ZTA composite. google.comresearchgate.net

The modification of aluminum sec-butoxide (B8327801) with ethylacetoacetate ligands creates a precursor that is particularly attractive for the sol-gel synthesis of various alumina-containing ceramics. google.com Unmodified aluminum alkoxides typically undergo rapid and uncontrolled hydrolysis when exposed to water, leading to the immediate formation of precipitates. This makes it difficult to produce materials with controlled porosity or transparent coatings.

Transparent Alumina Films: Stable sols can be prepared to create crack-free, transparent coatings for optical or protective applications.

High Surface Area Alumina Powders: The controlled gelation process allows for the synthesis of γ-alumina powders with fine particle sizes and high purity. asianpubs.org

Multicomponent Ceramics: The moderated reactivity makes this precursor ideal for creating complex, multi-element ceramics, such as cordierite, where uniform integration of different metal oxides is required. google.com

The use of Aluminum s-butoxide bis(ethylacetoacetate) as a precursor provides significant control over the final microstructure and phase composition of the resulting ceramic material. The key parameter in this control is the molar ratio of the ethylacetoacetate (EAcAc) chelating agent to the aluminum s-butoxide (ASB) precursor.

Research has shown that this ratio directly impacts several aspects of material formation:

Gelation Process: A higher EAcAc/ASB ratio leads to the formation of more stable, hydrolysis-resistant aluminum complexes. This can result in a less complete gelation process, influencing the initial structure of the gel network.

Particle Size and Purity: By optimizing the EAcAc molar ratio, along with reaction time and calcination temperature, it is possible to minimize particle agglomeration and produce γ-alumina with smaller particle sizes and higher purity. asianpubs.org

Phase Transformation: The thermal evolution of the gel is strongly dependent on the EAcAc/ASB ratio. The presence of the chelating agent affects the temperatures at which phase transitions occur. For instance, the complete transformation of γ-Al2O3 to the most stable α-Al2O3 phase at higher temperatures can be influenced by the initial precursor composition. A higher ratio of the chelating agent can facilitate a more complete transition to the alpha phase at specific temperatures.

Interactive Table: Effect of EAcAc/ASB Ratio on Alumina Properties

| EAcAc/ASB Ratio | Effect on Gelation | Effect on Final Material |

| Low | Faster gelation, potentially less uniform gel network. | May result in larger particle sizes or incomplete phase transformation. |

| Optimal | Controlled gelation, formation of stable sol, minimal particle aggregation. | Smallest particle size, highest purity, and controlled phase evolution. asianpubs.org |

| High | Slower, less complete gelation due to formation of highly stable tris(ethyl acetoacetate)aluminum(III). | Can facilitate complete transformation to α-Al2O3 at lower temperatures. |

Functional Component in Polymer and Coating Systems

In addition to its role as a ceramic precursor, Aluminum s-butoxide bis(ethylacetoacetate) functions as a catalytic or reactive component in various polymer and coating formulations. Its ability to interact with functional groups on polymer chains allows it to influence cure rates and final network properties.

While not a primary crosslinker in the way that compounds like triglycidyl isocyanurate (TGIC) or β-hydroxyalkyl amides (HAA) are, aluminum chelates such as Aluminum s-butoxide bis(ethylacetoacetate) can act as potent catalysts and promoters for crosslinking reactions in various resin systems, including those used in powder coatings. google.comresearchgate.net

Their function is primarily catalytic, facilitating the reaction between the polymer resin and the primary crosslinking agent. In polyester-based coatings, for example, aluminum compounds can catalyze transesterification reactions between hydroxyl and carboxyl groups on adjacent polymer chains, leading to the formation of a durable, crosslinked network. A study on the synthesis of poly(ethylene terephthalate) (PET) demonstrated that aluminum β-ketoesters, the chemical class to which this compound belongs, can effectively catalyze both the initial esterification and the subsequent polycondensation steps. researchgate.net

In other systems, such as epoxy resins, aluminum chelates can function as latent hardeners. google.comgoogle.com They remain relatively inactive at room temperature, providing good storage stability, but become active upon heating to initiate or accelerate the curing of the epoxy resin. This catalytic activity allows for lower curing temperatures or faster curing times, which is advantageous in powder coating applications.

Following a comprehensive search of scientific and patent literature, no specific information was found regarding the application or integration of Aluminum s-butoxide bis(ethylacetoacetate) into polyheterosiloxane compositions.

Role in Hybrid Organic-Inorganic Materials Development

Aluminum s-butoxide bis(ethylacetoacetate) is a key precursor in the development of hybrid organic-inorganic materials, often synthesized via the sol-gel method. researchgate.net These materials combine the properties of inorganic glasses (e.g., durability, thermal stability) with those of organic polymers (e.g., flexibility, functionality) at a molecular level.

The primary role of the ethylacetoacetate chelate is to moderate the reactivity of the aluminum s-butoxide, making it compatible with organic components in a single-phase solution. researchgate.net Unmodified aluminum alkoxides hydrolyze and condense too quickly to allow for the successful incorporation of organic species into the inorganic network. The chelation slows down the formation of the inorganic (Al-O-Al) network, allowing it to proceed concurrently with the polymerization of organic monomers. researchgate.net

This chemical control over the polymerization process is essential for creating transparent and homogeneous hybrid materials, such as ORMOCERs (Organically Modified Ceramics). researchgate.net The ability to avoid precipitation and form clear gels is particularly important for optical applications. researchgate.net The ethylacetoacetate ligand itself can be considered a non-hydrolyzable organic component, permanently linking organic functionality to the metal center, although its primary role is often as a process controller. In more advanced hybrid systems, the precursor can be co-polymerized with other metal alkoxides, like organofunctional silanes, to build complex, multifunctional networks. bohrium.comunibg.it For example, silica-based hybrid coatings for corrosion protection on aluminum substrates are developed using sol-gel techniques where controlled hydrolysis and condensation are paramount. bohrium.com

Thin Film Deposition Techniques Utilizing Aluminum s-Butoxide bis(Ethylacetoacetate) Precursors

The controlled reactivity of Aluminum s-butoxide bis(ethylacetoacetate) makes it an excellent precursor for the deposition of thin films, primarily through sol-gel based techniques like dip-coating and spin-coating. The formation of stable, long-lasting alumina sols is a prerequisite for creating high-quality, uniform, and crack-free thin films. researchgate.netresearchgate.net

The sol-gel process using this precursor involves two main stages:

Sol Preparation : The precursor is hydrolyzed under controlled conditions. The ethylacetoacetate ligand slows the reaction, preventing uncontrolled precipitation and allowing for the formation of a stable colloidal suspension (sol) of alumina precursor particles. researchgate.netresearchgate.net The stability of this sol can be significantly prolonged by the addition of EAcAc, extending its shelf-life from weeks to months. researchgate.net

Film Deposition and Treatment : The substrate is coated with the sol using techniques like dip-coating or spin-coating. The coated substrate is then subjected to a heat treatment (calcination) to remove organic residues and densify the film, converting the precursor into a solid aluminum oxide (Al₂O₃) thin film. researchgate.net

The presence of the ethylacetoacetate chelate has been shown to be crucial in fabricating compact, crack-free alumina films. researchgate.net It can decrease the surface tension of the liquid in the gel pores, which reduces stress during drying and prevents cracking. researchgate.netkais99.org This precursor is not limited to alumina films; it is also used to prepare multicomponent oxide thin films. For instance, it has been used as the aluminum source in a precursor sol to prepare Li₁.₃Al₀.₃Ti₁.₇(PO₄)₃ thin films on glass substrates. chemicalbook.com

While other techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) are used for depositing alumina films, they often employ different precursors like aluminum tri-sec-butoxide. semanticscholar.org The primary and most well-documented application of Aluminum s-butoxide bis(ethylacetoacetate) in thin film deposition is through the versatile and highly controllable sol-gel route.

Catalytic Applications of Aluminum S Butoxide Bis Ethylacetoacetate

Lewis Acidity and Catalytic Activity in Organic Transformations

The catalytic prowess of aluminum s-butoxide bis(ethylacetoacetate) is fundamentally linked to the Lewis acidic nature of the aluminum center. As a trivalent metal, aluminum in this compound possesses an electron-deficient character, allowing it to accept electron pairs from Lewis basic substrates. This interaction activates the substrate, rendering it more susceptible to nucleophilic attack and facilitating a variety of organic transformations.

The ethylacetoacetate ligands play a crucial role in modulating the Lewis acidity of the aluminum center. These bidentate ligands form stable chelate rings with the aluminum atom, which can influence the catalyst's stability and solubility. Research on related aluminum alkoxides modified with chelating agents like ethyl acetoacetate (B1235776) has shown that the degree of oligomerization and the coordination number of the aluminum atom can be controlled. researchgate.netuni-saarland.de This structural control is vital for fine-tuning the catalytic activity and selectivity in reactions such as carbon-carbon bond formation and other Lewis acid-catalyzed processes. researchgate.net

While specific studies detailing the catalytic activity of Aluminum s-butoxide bis(ethylacetoacetate) in a wide range of organic transformations are not extensively documented in publicly available literature, its properties are analogous to other aluminum chelates and alkoxides that are known to catalyze reactions like the Diels-Alder, Michael addition, and Claisen rearrangement. alfachemic.com The steric bulk provided by the s-butoxide and ethylacetoacetate groups can also impart regioselectivity and stereoselectivity in such transformations.

Role as a Reagent in Oxidation Reactions

Aluminum alkoxides, as a class of compounds, are well-known for their application in specific oxidation and reduction reactions. One of the most notable examples is the Meerwein-Ponndorf-Verley (MPV) reduction of aldehydes and ketones to their corresponding alcohols, which utilizes an aluminum alkoxide catalyst in the presence of a sacrificial alcohol. thermofisher.comwikipedia.orgmychemblog.comlibretexts.org The reverse reaction, the Oppenauer oxidation, employs an aluminum alkoxide to oxidize alcohols to aldehydes or ketones.

In the context of Aluminum s-butoxide bis(ethylacetoacetate), the s-butoxide ligand is a potential hydride donor, a key feature for its participation in MPV-type reductions. The mechanism involves the coordination of the carbonyl substrate to the Lewis acidic aluminum center, followed by the transfer of a hydride from the alkoxide ligand to the carbonyl carbon via a six-membered transition state. mychemblog.com

While specific research detailing the use of Aluminum s-butoxide bis(ethylacetoacetate) in these reactions is limited, its structural features suggest it could be an effective catalyst. The chelated ethylacetoacetate ligands can enhance the stability of the catalyst and potentially influence its selectivity. It is plausible that this compound could also participate in Tishchenko-type reactions, which involve the disproportionation of an aldehyde to form an ester, a reaction traditionally catalyzed by aluminum alkoxides. organicreactions.orgrsc.orgorganic-chemistry.orgaalto.fiwikipedia.org

Catalysis of Condensation and Polymerization Reactions

Aluminum complexes, including alkoxides and chelates, are widely employed as catalysts in condensation and polymerization reactions. kawakenfc.co.jp Their ability to act as effective initiators for ring-opening polymerization (ROP) of cyclic esters, such as lactides and caprolactones, is of particular industrial importance for the production of biodegradable polyesters. mdpi.comnih.govresearchgate.netmdpi.com

The catalytic cycle for ROP initiated by aluminum alkoxides typically involves the coordination of the cyclic monomer to the aluminum center, followed by nucleophilic attack of the alkoxide group on the carbonyl carbon of the monomer. This leads to the opening of the ring and the formation of a growing polymer chain attached to the aluminum center.

Stereoselective Catalysis Potential

The development of catalysts that can control the stereochemical outcome of a reaction is a major goal in modern organic synthesis. Aluminum-based catalysts have shown considerable promise in this area. alfachemic.com The potential for Aluminum s-butoxide bis(ethylacetoacetate) to act as a stereoselective catalyst stems from the chiral nature of the s-butoxide ligand and the defined coordination geometry imposed by the ethylacetoacetate chelates.

In reactions such as the MPV reduction, the use of chiral ligands on the aluminum alkoxide can lead to the asymmetric reduction of prochiral ketones, yielding chiral alcohols with high enantiomeric excess. wikipedia.orglibretexts.org The mechanism for this stereoselectivity involves the transfer of a hydride from a specific face of the coordinated substrate, directed by the chiral environment of the catalyst.

While there is a lack of specific research demonstrating the stereoselective catalytic potential of Aluminum s-butoxide bis(ethylacetoacetate), its molecular structure possesses the necessary elements for inducing chirality. The combination of a chiral alkoxide and chelating ligands that create a rigid and well-defined coordination sphere around the aluminum center provides a strong foundation for its potential application in asymmetric catalysis. Further research would be needed to explore and optimize its effectiveness in various stereoselective transformations.

Advanced Characterization Methodologies for Research on Aluminum S Butoxide Bis Ethylacetoacetate and Derived Materials

Spectroscopic Techniques for Understanding Reaction Progress

Spectroscopic methods are indispensable for elucidating the molecular-level changes during the formation of materials from aluminum s-butoxide bis(ethylacetoacetate). Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are particularly powerful.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multinuclear NMR is used to identify the specific chemical species present in the precursor solution and to track their evolution during hydrolysis and condensation. researchgate.netresearchgate.net

27Al NMR: This technique is crucial for determining the coordination environment of the aluminum atom. In solutions of aluminum s-butoxide modified with ethylacetoacetate, 27Al NMR spectra can reveal the presence of oligomeric species containing aluminum in four, five, or six-coordinate environments. researchgate.netresearchgate.net The relative abundance of these species can be influenced by factors such as the solvent and the molar ratio of the chelating agent to the alkoxide. researchgate.net

1H and 13C NMR: These methods provide detailed information about the organic ligands. They can confirm the successful chelation of the ethylacetoacetate group to the aluminum center and are used to follow the removal of the s-butoxy groups during hydrolysis. researchgate.netresearchgate.net The presence of multiple resonance peaks in these spectra often indicates that the chelating agent is bound to inequivalent sites, suggesting the existence of different isomers or oligomeric structures in the solution. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis complements NMR by providing information about the vibrational modes of chemical bonds. In the context of aluminum s-butoxide bis(ethylacetoacetate) chemistry, FT-IR is used to monitor the key stages of the sol-gel process. For instance, the presence of Al-O-Al bonds, which form during condensation, can be observed. researchgate.net The technique is also used to characterize the final calcined materials, confirming the removal of organic residues and the formation of alumina (B75360).

Table 1: Spectroscopic Analysis of Aluminum Alkoxide Chelation This interactive table summarizes the application of different spectroscopic techniques in the study of the precursor system.

| Spectroscopic Technique | Information Obtained | Key Findings |

|---|---|---|

| 27Al NMR | Aluminum coordination environment (tetra-, penta-, hexa-coordinated) | Reveals the presence of various oligomeric species in solution. researchgate.netresearchgate.net |

| 1H NMR | Structure and bonding of organic ligands | Confirms chelation and can indicate the presence of multiple isomers. researchgate.net |

| 13C NMR | Carbon framework of ligands and solvent interactions | Shows exchange reactions with alcohol solvents, influencing the equilibrium of Al species. researchgate.net |

| FT-IR | Presence of specific functional groups and bonds | Monitors the formation of Al-O-Al networks during gelation. researchgate.net |

X-ray Diffraction (XRD) for Crystalline Phase Analysis in Derived Materials

X-ray Diffraction (XRD) is the primary technique for analyzing the crystalline structure of the solid materials produced after thermal treatment of the gels. The initial gels derived from the hydrolysis and condensation of aluminum s-butoxide bis(ethylacetoacetate) are typically amorphous. researchgate.net XRD is used to track the evolution of these amorphous materials into crystalline phases as a function of temperature.

Research on gels prepared by chelating aluminum sec-butoxide (B8327801) with ethyl acetoacetate (B1235776) shows a distinct thermal evolution. researchgate.net

Amorphous to γ-Al2O3: Upon heating, the amorphous gel first transforms into a crystalline phase. The crystallization of gamma-alumina (γ-Al2O3) is typically observed to occur between 600 and 1000 °C. researchgate.net

γ-Al2O3 to α-Al2O3: At higher temperatures, a further phase transformation occurs. A complete transition to the most stable alpha-alumina (α-Al2O3) phase at 1200 °C is observed, particularly in samples with a high ratio of ethylacetoacetate to the aluminum alkoxide precursor. researchgate.net In samples with a lower ratio, this transition may only be partial. researchgate.net

The XRD patterns provide definitive evidence of these phase transitions, with characteristic diffraction peaks appearing at specific 2θ angles corresponding to the crystal lattice planes of each alumina polymorph.

Table 2: Crystalline Phase Evolution of Derived Alumina This interactive table outlines the typical phase transitions observed via XRD when heating gels derived from the precursor.

| Temperature Range | Observed Crystalline Phase | XRD Observation |

|---|---|---|

| Room Temperature - ~600 °C | Amorphous | Broad, featureless diffraction pattern. researchgate.net |

| 600 °C - 1000 °C | γ-Al2O3 (Gamma-Alumina) | Appearance of characteristic diffraction peaks for γ-Al2O3. researchgate.net |

| > 1000 °C - 1200 °C | α-Al2O3 (Alpha-Alumina) | Transformation of γ-Al2O3 peaks into those of the stable α-Al2O3 phase. researchgate.net |

Electron Microscopy for Morphological and Nanostructural Investigations

Electron microscopy techniques, particularly Scanning Electron Microscopy (SEM), are vital for investigating the morphology, particle size, and microstructure of the gels and the final ceramic materials. The chelation of aluminum s-butoxide with ethylacetoacetate significantly influences the physical characteristics of the resulting gel.

SEM analysis has shown that the ratio of the ethylacetoacetate chelating agent to the aluminum alkoxide precursor (Eaa/Asb) has a direct impact on the morphology and particle size distribution of the resulting gels. researchgate.net This is attributed to the "gel-chelate duality," where samples with a low Eaa/Asb ratio tend to be mainly amorphous and gel-like, while those with a higher ratio are predominantly composed of the chelate complex. researchgate.net These differences in the precursor gel are reflected in the microstructure of the material after drying and calcination.

Rheological Studies of Precursor Solutions and Gels

Rheological studies are concerned with the flow and deformation of matter. For sol-gel processes involving aluminum s-butoxide bis(ethylacetoacetate), rheology provides critical information about the viscosity changes as the precursor solution (sol) transforms into a solid network (gel). This transition is fundamental to forming materials with desired shapes, such as films, fibers, or monoliths.

As the hydrolysis and condensation reactions proceed, oligomers form and begin to cross-link. This process leads to a gradual increase in the viscosity of the sol. The gelation point is characterized by an abrupt and significant increase in viscosity, where the material transitions from a liquid-like sol to a solid-like gel. The rheological properties, such as viscosity, are highly dependent on factors like the concentration of the precursor, the amount of water added for hydrolysis, temperature, and the degree of chelation, which controls the reaction kinetics. Understanding and controlling the rheology is essential for processing the material before it fully solidifies.

Thermal Analysis Techniques for Decomposition Studies

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to study the thermal stability and decomposition behavior of the precursor gels. These methods monitor the changes in a material's physical and chemical properties as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. For gels derived from aluminum s-butoxide bis(ethylacetoacetate), TGA curves reveal distinct mass loss steps corresponding to the evaporation of residual solvent and the decomposition and combustion of the organic s-butoxy and ethylacetoacetate ligands. The total observed mass loss can be correlated with the proposed chemical formula of the gel, providing insight into its composition. researchgate.net

Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference as they are heated. This reveals exothermic or endothermic events. For these gels, DTA curves show exothermic peaks associated with the burnout of organic components and the crystallization of amorphous alumina into its γ and α phases. researchgate.net

Together, TGA and DTA provide a detailed picture of the thermal evolution of the gel, identifying the temperatures at which key transformations occur, which is crucial for designing appropriate calcination protocols to produce the final ceramic material. researchgate.net

Future Research Directions and Theoretical Perspectives

Computational Chemistry and Molecular Modeling of Reactivity

While experimental studies have provided significant insights into the sol-gel chemistry of ethylacetoacetate-modified aluminum sec-butoxide (B8327801), computational modeling offers a pathway to a more profound, molecular-level understanding. researchgate.net Future research will likely leverage quantum chemical calculations and molecular dynamics simulations to elucidate the intricate mechanisms governing its reactivity.

Theoretical Approaches:

Density Functional Theory (DFT): DFT calculations can be employed to investigate the electronic structure, bonding, and reaction energetics of the precursor and its various oligomeric forms that exist in solution. researchgate.netnih.gov Such studies can predict the stability of different coordination states of the aluminum center and model the stepwise hydrolysis of the s-butoxide group and the more resilient ethylacetoacetate ligands. This approach has been used to study the hydrolysis and polymerization of other aluminum alkoxides, providing a strong precedent for its application here. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the precursor in solution and during the initial stages of the sol-gel process. researchgate.net This can provide insights into solvent effects, the aggregation of precursor molecules, and the structural evolution from sol to gel. Reactive molecular dynamics, in particular, can simulate the hydrolysis and condensation reactions, offering a dynamic picture of the network formation. researchgate.net

Key Research Questions to Address:

What are the precise energy barriers for the hydrolysis of the s-butoxide versus the ethylacetoacetate ligands?

How do solvent molecules interact with the aluminum center and influence reaction pathways?

What are the structures and relative stabilities of the oligomeric species observed in NMR studies? researchgate.net

How does the chelate ring open and close, and what role does this play in moderating reactivity?

A deeper computational understanding will enable more precise control over the synthesis of materials with desired properties.

Rational Design of Next-Generation Aluminum Alkoxide Precursors

The success of Aluminum s-butoxide bis(ethylacetoacetate) in controlling hydrolysis provides a foundation for the rational design of new, more sophisticated precursors. rsc.org The goal is to move beyond simple moderation of reactivity and towards the design of molecules that impart specific functionalities to the final material or enable new processing capabilities.

The design strategy involves the targeted modification of the precursor's components: the alkoxide group, the chelating ligand, and even the aluminum center itself.

| Precursor Component | Design Strategy | Desired Outcome |

| Alkoxide Group | Varying the steric bulk and length of the alkyl chain (e.g., replacing s-butoxide with isopropoxide or n-butoxide). | Fine-tuning hydrolysis rates and influencing the porosity of the resulting material. researchgate.net |

| Chelating Ligand | Introducing functional groups onto the ethylacetoacetate backbone (e.g., polymers, photosensitive groups). | Creating hybrid organic-inorganic materials with novel optical or electronic properties. |

| Ligand Exchange | Replacing ethylacetoacetate with other β-diketones, aminoalcohols, or carboxylic acids. | Altering the precursor's stability, solubility, and the chemical nature of the resulting oxide surface. rsc.orgresearchgate.net |

| Heterometallic Precursors | Synthesizing single-source precursors containing both aluminum and another metal (e.g., titanium, zirconium) within the same molecule. | Achieving homogeneous, atomic-level mixing for the synthesis of complex multicomponent ceramics at lower temperatures. acs.org |

This molecular-level engineering of precursors is essential for creating materials with precisely controlled stoichiometry, microstructure, and functionality. researchgate.net

Exploration of Novel Catalytic Pathways

While primarily used as a precursor for catalytic supports (alumina), aluminum alkoxide complexes themselves possess catalytic activity. cymitquimica.com Future research can explore the direct use of Aluminum s-butoxide bis(ethylacetoacetate) and its derivatives in novel catalytic pathways. The Lewis acidic nature of the aluminum center, combined with the labile alkoxide group, makes these compounds candidates for a range of organic transformations.

Potential Catalytic Applications:

Ring-Opening Polymerization (ROP): Aluminum alkoxides are well-known initiators for the ROP of cyclic esters like lactide and ε-caprolactone to produce biodegradable polyesters. kocaeli.edu.trrsc.orgresearchgate.net The specific ligand environment in Aluminum s-butoxide bis(ethylacetoacetate) could offer unique control over the polymerization rate and polymer stereochemistry. rsc.org

Meerwein-Pondorf-Verley (MPV) Reductions: This classic reaction uses aluminum alkoxides, typically aluminum isopropoxide, to catalyze the reduction of aldehydes and ketones. fedchem.com Investigating the activity and selectivity of the chelated precursor could reveal benefits stemming from its modified electronic and steric properties.

Hydrosilylation: Cationic aluminum alkoxide complexes have been shown to be effective catalysts for the hydrosilylation of various functional groups. researchgate.netnih.gov Derivatives of Aluminum s-butoxide bis(ethylacetoacetate) could be developed to access these highly reactive cationic species for applications in silicone chemistry.

The development of these compounds as direct catalysts, rather than just precursors, represents a significant expansion of their utility.

Development of Advanced Functional Materials with Tailored Properties

The primary advantage of using Aluminum s-butoxide bis(ethylacetoacetate) is the ability to tailor the properties of the resulting materials through controlled sol-gel processing. researchgate.netgelest.com The ethylacetoacetate ligand slows down the hydrolysis and condensation reactions, preventing rapid precipitation and allowing for the formation of homogeneous, transparent gels. researchgate.netresearchgate.net This control is the key to producing advanced functional materials with properties engineered for specific applications.

Tailored Material Properties and Applications:

| Property | Control Mechanism via Precursor | Resulting Material/Application |

| Porosity & Surface Area | The rate of hydrolysis and condensation, influenced by the chelate, dictates the final pore structure. The organic ligands act as placeholders before being burned off. | High surface area γ-alumina for use as catalyst supports in the petrochemical industry. researchgate.net |

| Particle Size | Slow, controlled gelation allows for the formation of uniformly small, nanometer-sized particles. kais99.org | Nanocrystalline alumina (B75360) powders with enhanced mechanical properties. |

| Crack-Free Films | The presence of the ethylacetoacetate ligand can lower the surface tension in the gel's pores and allow for structural relaxation during heating, preventing the formation of cracks. researchgate.net | Transparent, protective alumina coatings on various substrates for optical or electronic applications. |

| Fiber Morphology | Using the chelated precursor in electrospinning processes enables the fabrication of continuous nanofibers with high surface area and acidity. | Non-woven alumina nanofiber mats for advanced filtration or as catalytic membranes. |

Future work will focus on extending this control to create more complex hierarchical structures and multi-component materials, leveraging the tailored reactivity of Aluminum s-butoxide bis(ethylacetoacetate) to build materials from the molecule up.

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for Aluminum s-butoxide bis(ethylacetoacetate) to ensure high purity and yield?

- Methodological Answer : The synthesis typically involves controlled stoichiometric reactions between aluminum precursors (e.g., aluminum alkoxides) and ethylacetoacetate ligands under anhydrous conditions. A common approach is refluxing aluminum tri-s-butoxide with ethylacetoacetate in an inert solvent (e.g., toluene) to form the chelated complex. Purification via vacuum distillation or recrystallization is critical to remove unreacted precursors and byproducts. Monitoring reaction progress using FT-IR to confirm ligand coordination (e.g., shifts in C=O stretching bands from ~1700 cm⁻¹ to ~1600 cm⁻¹) ensures structural fidelity .

Q. How can researchers characterize the structure and purity of Aluminum s-butoxide bis(ethylacetoacetate) using spectroscopic techniques?

- Methodological Answer : A combination of spectroscopic methods is recommended:

- FT-IR : Identifies ligand coordination through shifts in carbonyl (C=O) and alkoxide (Al-O) absorption bands .

- NMR (¹H and ¹³C) : Resolves proton environments of the ethylacetoacetate ligands and confirms the absence of unreacted starting materials. For example, the enolic proton of ethylacetoacetate typically appears as a singlet near δ 5.2 ppm in ¹H NMR .

- Elemental Analysis : Validates stoichiometric ratios of Al, C, and H to confirm purity .

Advanced Research Questions

Q. How does the chelation geometry of Aluminum s-butoxide bis(ethylacetoacetate) influence its reactivity in sol-gel or catalytic applications?

- Methodological Answer : The tetrahedral or octahedral coordination geometry of the aluminum center, dictated by ligand arrangement, affects Lewis acidity and hydrolysis rates in sol-gel processes. For instance, steric hindrance from the s-butoxide groups may slow hydrolysis, enabling controlled formation of mesoporous alumina. Comparative studies using X-ray crystallography or EXAFS can elucidate structural nuances, while kinetic assays (e.g., hydrolysis rate measurements in ethanol/water mixtures) quantify reactivity differences .

Q. What strategies mitigate batch-to-batch variability in sol-gel processes using Aluminum s-butoxide bis(ethylacetoacetate)?

- Methodological Answer : Variability often arises from moisture sensitivity or incomplete ligand exchange. Key strategies include:

- Strict Anhydrous Conditions : Use of gloveboxes or Schlenk lines to prevent premature hydrolysis .

- In Situ Monitoring : Employing Raman spectroscopy to track ligand dissociation during sol-gel transitions .

- Process Standardization : Adopting CRDC 2020 subclass RDF2050108 (process control and simulation in chemical engineering) to model and optimize reaction parameters .

Q. How can contradictions in reported thermal stability data for Aluminum s-butoxide bis(ethylacetoacetate) be resolved?

- Methodological Answer : Discrepancies may stem from differences in sample purity or analytical methods. A systematic approach involves:

- Thermogravimetric Analysis (TGA) : Conducted under controlled atmospheres (N₂ vs. air) to compare decomposition profiles.

- DSC Calorimetry : Identifies phase transitions and exothermic/endothermic events linked to ligand degradation.

- Cross-Validation : Comparing results with structurally analogous complexes (e.g., titanium or copper ethylacetoacetates) to identify trends in metal-ligand stability .

Data Contradiction Analysis

Q. Why do studies report conflicting catalytic efficiencies for Aluminum s-butoxide bis(ethylacetoacetate) in polyesterification reactions?

- Methodological Answer : Contradictions often arise from uncontrolled variables such as:

- Ligand-to-Metal Ratio : Excess ethylacetoacetate can poison active sites, reducing catalytic activity.

- Solvent Polarity : Polar solvents (e.g., THF) may stabilize intermediate species differently than non-polar solvents (e.g., hexane).

- Reaction Temperature : Higher temperatures accelerate ligand dissociation, altering the active species.

- Resolution : Design experiments using a Taguchi orthogonal array to isolate dominant factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.